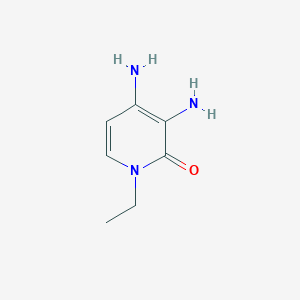

3,4-diamino-1-ethyl-1H-pyridin-2-one

Description

Properties

CAS No. |

921214-33-7 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3,4-diamino-1-ethylpyridin-2-one |

InChI |

InChI=1S/C7H11N3O/c1-2-10-4-3-5(8)6(9)7(10)11/h3-4H,2,8-9H2,1H3 |

InChI Key |

XZZWDALXQLBXPM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C(C1=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Antiparasitic Activity

Research has indicated that derivatives of the pyridine structure, including 3,4-diamino-1-ethyl-1H-pyridin-2-one, exhibit significant antiparasitic properties. The compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies have focused on the inhibition of pteridine reductase 1 (PTR1), an enzyme critical for the survival of the parasite. Compounds designed based on this scaffold have shown promising results in both enzyme assays and in vitro tests against T. brucei cultures, indicating their potential as effective treatments for this disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. Analogues of pteridine derivatives have demonstrated immunosuppressive effects and the ability to reduce inflammation markers in animal models. For instance, certain substituted pteridines have been shown to inhibit lipoxygenase activity, which is involved in inflammatory processes. This suggests that compounds like this compound could be developed as therapeutic agents for conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel diseases .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Research indicates that pteridine derivatives can act as radical scavengers, thereby mitigating oxidative stress associated with various diseases, including cancer and cardiovascular disorders. The compound's ability to protect cellular components from oxidative damage positions it as a candidate for further investigation in oxidative stress-related conditions .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyridine core can significantly influence biological activity. For instance, substituents at specific positions on the pyridine ring can enhance potency against target enzymes or improve solubility and bioavailability. This knowledge is vital for the rational design of new derivatives with improved therapeutic profiles .

Case Studies

Comparison with Similar Compounds

Core Structure

- Target Compound: Pyridinone (single six-membered ring with one oxygen and two nitrogen atoms).

- Patent Compounds: Pyrido[1,2-a]pyrimidin-4-one (fused bicyclic system combining pyridine and pyrimidinone rings).

Substituents

Hypothesized Property Comparison

Mechanistic Implications

- Amino vs. Methoxy Groups: The amino groups in the target compound could facilitate interactions with acidic residues in enzymes (e.g., via hydrogen bonding), whereas methoxy groups in patent compounds prioritize hydrophobic interactions .

- Heterocyclic Substituents: The ethylpiperazinyl groups in patent analogs are common in drugs targeting G protein-coupled receptors (GPCRs) or kinases, suggesting their derivatives may have broader therapeutic relevance compared to the simpler pyridinone scaffold.

Q & A

Q. What are the optimized synthetic routes for 3,4-diamino-1-ethyl-1H-pyridin-2-one, and how can reaction conditions be systematically improved?

Methodological Answer:

- Begin with a nucleophilic substitution or cyclocondensation approach using 3,4-diaminopyridine derivatives and ethylating agents (e.g., ethyl bromide).

- Optimize solvent selection (e.g., ethanol or acetonitrile) and temperature (reflux vs. room temperature) to balance yield and purity.

- Monitor reaction progress via TLC or HPLC, and employ catalysts such as nanostructured composites (e.g., PANI-Co) to enhance efficiency, as demonstrated in analogous dihydropyrimidinone syntheses .

- Post-synthesis, purify via recrystallization (ethanol/water mixtures) or column chromatography.

Q. How should researchers handle safety protocols for this compound given its structural analogs’ flammability and reactivity?

Methodological Answer:

- Follow GHS guidelines for pyridine derivatives: use explosion-proof equipment, avoid open flames, and ensure proper ventilation .

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.

- Conduct hazard assessments for amino and ethyl groups, including compatibility tests with solvents and reagents.

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- Use HPLC with UV detection (λ = 254–280 nm) and C18 columns for purity analysis.

- Confirm structure via -/-NMR, comparing chemical shifts to analogous pyridinone derivatives (e.g., 3,4-dihydro-2H-pyran ).

- Validate molecular weight via high-resolution mass spectrometry (HRMS) or LC-MS.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what methodological pitfalls should be avoided?

Methodological Answer:

- Perform molecular docking studies using receptors relevant to pyridinone analogs (e.g., kinase or enzyme targets).

- Validate models with experimental IC values from enzyme inhibition assays.

- Address discrepancies by cross-referencing multiple receptor-response datasets and accounting for stereoelectronic effects, as seen in hybrid odorant-receptor studies .

- Avoid over-reliance on single-receptor models; use ensemble approaches to improve predictive accuracy.

Q. What strategies resolve contradictions in observed biological activity data across different assay systems?

Methodological Answer:

- Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.

- Triangulate data using orthogonal methods: compare in vitro enzyme inhibition with cell-based viability assays (e.g., MTT) and in silico predictions.

- Apply statistical rigor (e.g., ANOVA, p-value adjustments) to identify outliers, as recommended in pharmacological reproducibility frameworks .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) elucidate tautomeric or conformational dynamics?

Methodological Answer:

- Use --HMBC NMR to probe tautomeric equilibria between pyridinone and pyrimidinone forms.

- For crystallography, co-crystallize with stabilizing agents (e.g., cyclodextrins) to capture dominant conformers, referencing thiopyrano-pyrimidinone structural reports .

- Analyze temperature-dependent NMR shifts to quantify energy barriers for tautomerization.

Q. What methodologies ensure robust quantification of degradation products under varying environmental conditions?

Methodological Answer:

- Design accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS/MS.

- Identify major degradation pathways (e.g., hydrolysis of the ethyl group or oxidation of amino groups) using forced degradation (acid/base/oxidative stress).

- Validate methods with spiked samples and reference pharmacopeial protocols for pyrimidinone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.